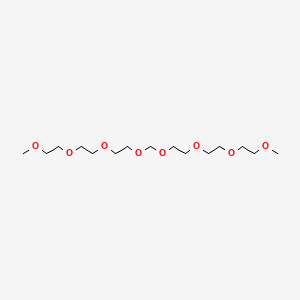

2,5,8,11,13,16,19,22-Octaoxatricosane

Description

Properties

CAS No. |

59275-90-0 |

|---|---|

Molecular Formula |

C15H32O8 |

Molecular Weight |

340.41 g/mol |

IUPAC Name |

1-methoxy-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethoxy]ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C15H32O8/c1-16-3-5-18-7-9-20-11-13-22-15-23-14-12-21-10-8-19-6-4-17-2/h3-15H2,1-2H3 |

InChI Key |

ODXVOGZIRAOQRU-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCOCCOCCOCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The primary structural distinction between 2,5,8,11,13,16,19,22-Octaoxatricosane and its analogs lies in the number and placement of ether oxygen atoms. For example:

However, this may also increase hygroscopicity and reduce thermal stability due to weaker intermolecular van der Waals forces .

Physical and Chemical Properties

Available data for Hexaoxatricosane reveal critical benchmarks for comparison:

Notable Discrepancy: Hexaoxatricosane’s boiling point is inconsistently reported as 147.7°C and 392.3°C . This conflict may arise from measurement conditions (e.g., reduced pressure) or structural variants (e.g., branching). For Octaoxatricosane, the higher oxygen content likely elevates boiling points due to stronger intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2,5,8,11,13,16,19,22-Octaoxatricosane, and how can purity be optimized?

- Methodological Answer : Polyethers like this compound are typically synthesized via stepwise Williamson ether synthesis or ring-opening polymerization of epoxides. Key challenges include regioselectivity and minimizing cyclic by-products. To optimize purity, employ gradient elution in preparative HPLC with polar stationary phases (e.g., silica gel modified with diol groups) and monitor intermediates via NMR to confirm linear chain growth . Post-synthesis, membrane-based separation (e.g., nanofiltration) can isolate target molecules from oligomeric impurities .

Q. Which spectroscopic techniques are critical for characterizing this polyether, and how should data be interpreted?

- Methodological Answer : Use and NMR to identify ether linkage patterns and confirm backbone structure. For example, deshielded methylene protons adjacent to oxygen atoms appear at 3.4–3.6 ppm. Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR confirms C-O-C stretches (~1100 cm). Cross-reference computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities in overlapping peaks .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., 2 factorial) to test pH (3–9) and temperature (25–60°C). Monitor degradation via HPLC-UV and quantify hydrolytic cleavage products. Statistical tools like ANOVA identify significant factors, while Arrhenius modeling predicts shelf life .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to study backbone flexibility and solvation effects. Pair with quantum mechanical calculations (DFT) to analyze electronic properties of ether linkages. Validate against experimental NMR NOE correlations to confirm predicted conformers .

Q. How can contradictions in reactivity data (e.g., unexpected by-products during functionalization) be systematically resolved?

- Methodological Answer : Apply reaction path search algorithms (e.g., GRRM) to map potential energy surfaces and identify hidden intermediates. Couple with in situ IR or Raman spectroscopy to detect transient species. For example, unexpected epoxide formation during oxidation could arise from steric hindrance at specific ether sites, requiring regioselective protection strategies .

Q. What experimental designs are optimal for optimizing catalytic etherification to improve yield and reduce side reactions?

- Methodological Answer : Use response surface methodology (RSM) with central composite design to optimize catalyst loading, temperature, and solvent polarity. Analyze via GC-MS to quantify by-products. For homogenous catalysis (e.g., Pd-based systems), kinetic Monte Carlo simulations can predict rate-limiting steps and guide catalyst redesign .

Q. How can researchers investigate the compound’s role in supramolecular assemblies (e.g., host-guest complexes), and what analytical tools are essential?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding constants with macrocyclic hosts (e.g., crown ethers). Pair with X-ray crystallography or cryo-EM to resolve structural details. For dynamic systems, NMR using fluorinated analogs enhances sensitivity to conformational changes .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing multivariate data from synthesis optimization studies?

- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., reaction time, yield, purity). For non-linear relationships, use partial least squares regression (PLSR) to correlate process variables with outcomes. Open-source tools like R or Python’s SciKit-Learn enable reproducible workflows .

Q. How should researchers document synthetic procedures to ensure reproducibility across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.